2-(3,3-dimethylcyclopentyl)ethan-1-ol
Description
2-(3,3-Dimethylcyclopentyl)ethan-1-ol is a bicyclic tertiary alcohol with the molecular formula C₉H₁₈O. Its structure consists of a cyclopentane ring substituted with two methyl groups at the 3-position, linked to an ethanol chain. Synonyms include 3,3-dimethylcyclopentaneethanol and Grandlure II (a pheromone analog), though its exact biological role remains understudied .
Properties
CAS No. |
1782453-06-8 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethylcyclopentyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylcyclopentanone.
Reduction: The ketone group in 3,3-dimethylcyclopentanone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for 2-(3,3-dimethylcyclopentyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: SOCl2 or PBr3 in the presence of a base.
Major Products Formed
Oxidation: 2-(3,3-dimethylcyclopentyl)ethanal.
Reduction: Various alcohol derivatives.
Substitution: Halogenated derivatives like 2-(3,3-dimethylcyclopentyl)ethyl chloride or bromide.
Scientific Research Applications
2-(3,3-dimethylcyclopentyl)ethan-1-ol has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-dimethylcyclopentyl)ethan-1-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, altering metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the ethan-1-ol backbone but differ in substituents, ring systems, or functional groups. Key comparisons are summarized below:
Table 1: Comparative Analysis of 2-(3,3-Dimethylcyclopentyl)ethan-1-ol and Analogues
Structural and Functional Differences
Ring Size and Substituent Effects :
- The cyclopentyl derivative (target compound) has a smaller, more strained ring compared to the cyclohexyl analogue. This reduces its boiling point and increases reactivity in ring-opening reactions .
- The difluorocyclobutyl variant (C₆H₁₀F₂O) introduces electron-withdrawing fluorine atoms, enhancing polarity and resistance to oxidative metabolism .
Functional Group Modifications :
- The diazirine-containing alcohol (C₄H₈N₂O) is photoreactive, enabling covalent bonding to biomolecules upon UV exposure—a critical tool in proteomics .
- The indole-derived alcohol (C₁₄H₂₀N₂O) exhibits psychoactive properties due to its aromatic indole core, contrasting with the inert cyclopentane in the target compound .
Physicochemical Properties
- Lipophilicity : The cyclohexyl analogue (logP ≈ 3.2) is more lipophilic than the cyclopentyl derivative (logP ≈ 2.8) due to increased hydrocarbon content .
- Solubility : Polar substituents (e.g., diazirine or fluorine) enhance water solubility. For example, the difluorocyclobutyl alcohol is soluble in polar aprotic solvents like DMSO .
- Stability : Tertiary alcohols like the target compound are less prone to oxidation compared to primary/secondary analogues (e.g., 2-methylpentan-1-ol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
